molecular formula C15H21N3 B172828 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile CAS No. 92703-36-1

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile

Cat. No.: B172828
CAS No.: 92703-36-1
M. Wt: 243.35 g/mol
InChI Key: HHVOXWSYIFASSV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is a chemical compound with the CAS Registry Number 92703-36-1 and a molecular formula of C 15 H 21 N 3 , corresponding to a molecular weight of 243.35 g/mol . As a nitrile-functionalized piperidine, this compound serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a benzyl group and a dimethylamino group at the 4-position of the piperidine ring, makes it a key intermediate for the exploration of novel pharmacologically active molecules . Researchers can utilize this compound as a precursor for the development of a wide range of piperidine-based compounds, given its potential for further functionalization. The dimethylamino and carbonitrile groups offer distinct sites for chemical modification, enabling the synthesis of more complex structures for structure-activity relationship (SAR) studies or the creation of compound libraries for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVOXWSYIFASSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586087
Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92703-36-1
Record name 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

This two-step approach first generates 1-benzyl-4-piperidone through Claisen-Schmidt condensation, followed by reductive amination with dimethylamine:

1-Benzyl-4-piperidone+(CH₃)₂NHNaBH₄/MeOHTarget Compound\text{1-Benzyl-4-piperidone} + \text{(CH₃)₂NH} \xrightarrow{\text{NaBH₄/MeOH}} \text{Target Compound}

Optimized Protocol (CN105693596A )

  • Step 1 : 1-Benzyl-4-piperidine ethyl formate (23.2 g, 0.8 mol) in hexane treated with red aluminum-morpholine complex (0.88 mol) at 0°C for 2h

  • Step 2 : Quench with 4N NaOH, extract with toluene, concentrate to yield 1.57 kg pale yellow oil (96.5% yield, 99.03% HPLC purity)

  • Key Parameters :

    • Strict temperature control (-5–0°C) prevents over-reduction

    • Nitrogen atmosphere minimizes oxidation byproducts

Comparative Performance

ParameterValueSource
Average Yield93.8–96.5%
Purity (HPLC)98.74–99.03%
Reaction Time3–24 h

Strecker Cyanohydrin Synthesis

Reaction Pathway

This three-component method combines:

  • 1-Benzyl-4-piperidone

  • Dimethylamine hydrochloride

  • KCN/HCN under acidic conditions

Ketone+(CH₃)₂NH\cdotpHCl+HCNCyanamine Adduct\text{Ketone} + \text{(CH₃)₂NH·HCl} + \text{HCN} \rightarrow \text{Cyanamine Adduct}

Industrial-Scale Adaptation (CN102442937B )

  • Batch Process : 94.63 g 1-benzyl-4-piperidone + 14.0 g HCN in MeOH/NaOH at 5–10°C

  • Workup : Glacial acetic acid crystallization yields 143.07 g intermediate (98.2% yield)

  • Final Step : 70–90% H₂SO₄ hydrolysis (50–90h, 20–50°C) → 87% overall yield

Critical Process Parameters

  • Cyanide Source : HCN gas > KCN slurry for reduced metallic impurities

  • Acid Choice : Sulfuric acid (≥70%) enables complete nitrile hydrolysis without ring opening

Nucleophilic Substitution Approaches

Halide Displacement Strategy

4-Chloro-1-benzylpiperidine-4-carbonitrile reacts with dimethylamine under phase-transfer conditions:

C₆H₅CH₂C₅H₈NCl+(CH₃)₂NHTBAB/NaOHTarget\text{C₆H₅CH₂C₅H₈NCl} + \text{(CH₃)₂NH} \xrightarrow{\text{TBAB/NaOH}} \text{Target}

Performance Metrics (RSC Suppl )

  • Solvent System : DCM/water biphasic vs. THF homogeneous

  • Catalyst : Tetrabutylammonium bromide (TBAB) increases yield from 48% → 75%

  • Typical Conditions : 60°C, 12h, 1:3 amine:halide ratio

One-Pot Multicomponent Synthesis

Integrated Process Flow (CN116924967A )

  • Michael Addition : Benzylamine + methyl acrylate (3:1 mol ratio) at 50–60°C

  • Cyclization : Add NaOMe/THF, heat to 80°C (12h)

  • Decarboxylation : LiCl catalyst at 85°C (5h) → 99.5% purity, 96.5% isolated yield

Advantages Over Stepwise Methods

  • Cost Reduction : Eliminates intermediate purification ($12.3/kg savings)

  • Throughput : 3.2 kg/batch achievable in 22h total process time

Analytical Characterization Standards

Spectroscopic Profiles

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 7.20–7.39 (m, 5H, Ar), 3.65 (s, 2H, CH₂N), 2.48–2.77 (m, 8H, piperidine)
ESI-MSm/z 234.15 [M+H]⁺
IR (KBr)ν 2245 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N)

Purity Assessment Protocols

  • HPLC : C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ=254 nm

  • Acceptance Criteria : Single peak ≥99.0%, residual solvents <500 ppm

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The benzyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products:

    Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.

    Reduction: Reduced forms such as primary amines or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or dimethylamino groups.

Scientific Research Applications

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
  • 1-Benzyl-4-(dimethylamino)piperidine
  • 4-Amino-1-benzylpiperidine

Comparison: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is unique due to the presence of both the dimethylamino group and the carbonitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a dimethylamino group, along with a carbonitrile functional group. Its structural formula can be represented as follows:

C13H16N3\text{C}_{13}\text{H}_{16}\text{N}_3

This structure contributes to its unique pharmacological profile.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibition against several microbial strains.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Enzyme Inhibition : Acts as an inhibitor for key enzymes, including acetylcholinesterase (AChE) and histone deacetylases (HDAC).

The biological activity is primarily attributed to its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : The compound demonstrates competitive inhibition of AChE, which is crucial for neurotransmitter regulation in the central nervous system.
  • Histone Deacetylase Inhibition : It has been shown to inhibit HDACs, which play a role in gene expression regulation and are implicated in cancer progression.

Case Studies

  • Neuroprotective Properties :
    • A study evaluated the neuroprotective effects of related piperidine derivatives on PC-12 cells, showing that compounds similar to this compound exhibited significant protective effects against neurotoxicity induced by amyloid-beta aggregates .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that this compound inhibited the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM .

Data Tables

Biological ActivityMIC (µM)IC50 (µM)Reference
Antimicrobial (E. coli)6.3N/A
Neuroprotection (PC-12 cells)N/A0.17
AChE InhibitionN/A6.89

Comparative Analysis

Compared to other piperidine derivatives, this compound shows enhanced selectivity for AChE and HDAC inhibition, making it a promising candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from piperidine precursors. A common approach involves:

  • Step 1 : Functionalization of the piperidine ring at the 4-position using aziridine intermediates, followed by alkylation with benzyl halides.
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
  • Step 3 : Carbonitrile group incorporation using nitrile transfer agents (e.g., KCN/CuCN under Ullmann conditions). Microwave-assisted cyclization may enhance reaction efficiency and yield .
    • Critical Note : Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize byproducts like over-alkylated derivatives .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the dimethylamino protons resonate as a singlet near δ 2.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 272.2) and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Data Reconciliation Strategy :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions (e.g., σ-1 or NMDA receptors) .
  • Control Experiments : Test enantiomeric purity, as impurities in stereoisomers may skew binding data .
  • Computational Modeling : Use molecular docking to predict binding modes and identify key residues influencing affinity discrepancies .

Q. What strategies optimize the microwave-assisted cyclization step in synthesizing piperidine derivatives?

  • Parameter Optimization :

  • Temperature : 120–150°C maximizes ring closure while avoiding decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve microwave absorption and reaction homogeneity .
  • Catalyst : Pd/C or CuI accelerates cyclization rates (yield improvement: 15–20%) .
    • Scale-Up Challenges : Ensure uniform microwave energy distribution to prevent hot spots in larger batches .

Q. How does the carbonitrile group influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : The nitrile group reduces first-pass metabolism by resisting cytochrome P450 oxidation, enhancing bioavailability .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-cyano analogs, improving blood-brain barrier penetration in neuropharmacology studies .

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